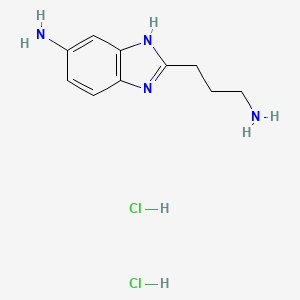

![molecular formula C22H19FN4O4 B2441855 N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260992-38-8](/img/structure/B2441855.png)

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

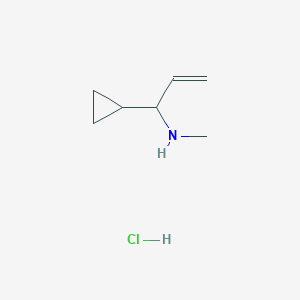

The compound “N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide group, an oxadiazole ring, a pyrrole ring, and aromatic rings with methoxy and fluorine substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the coupling of the different aromatic systems. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a pyrrole ring, and an oxadiazole ring suggests a largely planar structure. The electron-donating methoxy groups and the electron-withdrawing fluorine atom would impact the electronic distribution within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions. The aromatic rings might undergo electrophilic aromatic substitution, especially at positions activated by the methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors would impact properties like solubility, melting point, and partition coefficient .Scientific Research Applications

Radioligand Applications

One study involved the radiosynthesis of a selective radioligand, highlighting the potential use of similar compounds in medical imaging, specifically positron emission tomography (PET) for imaging the translocator protein (18 kDa) (Dollé et al., 2008). This application is crucial for detecting and monitoring various diseases, including neurodegenerative disorders.

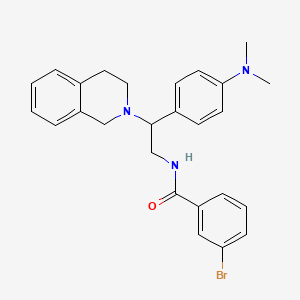

Antipsychotic Potential

Another area of research has explored the antipsychotic potential of compounds, which, unlike traditional antipsychotic agents, do not interact with dopamine receptors. This suggests potential applications in developing new therapeutic agents for psychiatric disorders without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

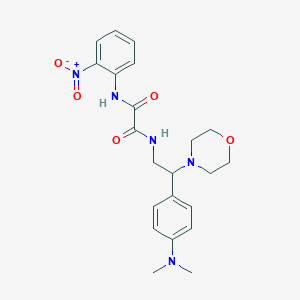

Antioxidant Activity

The antioxidant activity of benzothiazolinone acetamide analogs has been studied, which implies these compounds could be used in preventing or treating diseases caused by oxidative stress. Such applications include neuroprotective agents and treatments for conditions like Alzheimer's disease or cancer (Mary et al., 2020).

Antimicrobial Activity

Several studies have focused on the antimicrobial activity of acetamide derivatives, suggesting potential use in developing new antibacterial and antifungal agents. This is particularly relevant given the rising concern over antibiotic resistance and the need for novel treatments (Sunder et al., 2013).

Kinase Inhibition for Cancer Therapy

Research into N-benzyl substituted acetamide derivatives as Src kinase inhibitors highlights the application of such compounds in cancer therapy, specifically in inhibiting pathways involved in tumor growth and metastasis (Fallah-Tafti et al., 2011).

Safety And Hazards

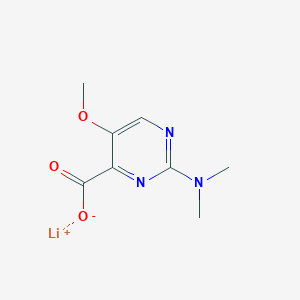

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O4/c1-29-18-10-9-16(12-19(18)30-2)24-20(28)13-27-11-3-4-17(27)22-25-21(26-31-22)14-5-7-15(23)8-6-14/h3-12H,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTWQCQRGVWGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid](/img/structure/B2441772.png)

![4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2441773.png)

![3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2441778.png)

![2-Chloro-N-[(5-ethylfuran-2-yl)methyl]-N-(1-prop-2-enylpiperidin-4-yl)acetamide](/img/structure/B2441779.png)

![1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2441781.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2441790.png)

![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)